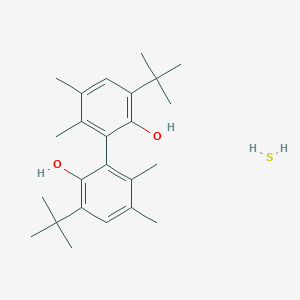

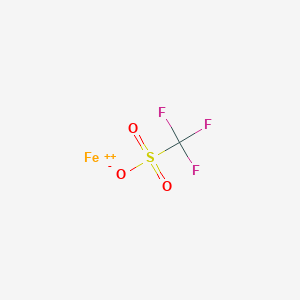

gallium;(Z)-4-oxopent-2-en-2-olate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gallium is a silvery-white low-melting point metal . It belongs to the less typical metals group, meaning when it loses its outermost electrons it will not have the electronic structure of inert gases . There is a volume expansion of 3.2% on solidification of the metal .

Synthesis Analysis

Gallium oxide (Ga2O3) materials can be fabricated via various methods or processes . For the large-scale synthesis of crystalline Ga2O3 by wet chemical methods, gallium oxyhydroxide (α-GaOOH) is a common precursor, from which different gallium oxide phases (α, β, γ, δ, and ε) could be obtained through heat treatment under certain temperatures to dehydrate α-GaOOH .

Molecular Structure Analysis

The structure of liquid gallium can be reproduced by the simplified model of the close-packed system of soft quasi-spheres . There are no stable crystalline domains as well as molecule-like Ga2 dimers typical for crystal phases of gallium .

Chemical Reactions Analysis

Metallic gallium dissolves slowly in dilute mineral acids but rapidly in aqua regia and concentrated sodium hydroxide . In its compounds, the valency is +3 . Its oxygen compounds resemble those of aluminum in that there are high- and low-temperature forms of Ga2O3 and two hydroxides, Ga(OH)3 and GaO·OH .

Physical And Chemical Properties Analysis

Gallium has a melting point of 29.78°C and a boiling point of 2,403°C . The density of gallium is 5.904 g/cm3 at 24.6°C and 6.095 g/cm3 at 29.8°C . Gallium oxide (Ga2O3) is emerging as a viable candidate for certain classes of power electronics due to its large bandgap, controllable doping, and the availability of large diameter, relatively inexpensive substrates .

安全和危害

属性

IUPAC Name |

gallium;(Z)-4-oxopent-2-en-2-olate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2.Ga/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+3/p-1/b4-3-; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFGAHKYVJPQNQ-LNKPDPKZSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].[Ga+3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].[Ga+3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7GaO2+2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.83 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

gallium;(Z)-4-oxopent-2-en-2-olate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[[5-(aminomethyl)-1-bicyclo[3.1.1]heptanyl]methyl]carbamate](/img/structure/B8118557.png)

![Tert-butyl ((5-(aminomethyl)bicyclo[3.2.1]octan-1-yl)methyl)carbamate](/img/structure/B8118565.png)

![4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide](/img/structure/B8118567.png)

![2-Phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride](/img/structure/B8118575.png)

![N-(3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)-2,3,4,5,6-pentafluorobenzamide](/img/structure/B8118578.png)

![[4'-Bis(2,6-dimethylphenyl)phosphanyl-3,3'-spirobi[1,2-dihydroindene]-4-yl]-bis(2,6-dimethylphenyl)phosphane](/img/structure/B8118606.png)

![4,7-Diiodobenzo[d][1,3]dioxole](/img/structure/B8118630.png)